molecular formula C15H39NO3Si3 B3048676 Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- CAS No. 17940-89-5

Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-

Cat. No.: B3048676
CAS No.: 17940-89-5
M. Wt: 365.73 g/mol
InChI Key: SLSKAIZCBJQHFI-UHFFFAOYSA-N
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Description

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and iridium complexes have emerged as critical catalysts for constructing silicon-nitrogen bonds. The palladium-catalyzed C(sp²)–H silylation of morpholinones demonstrates direct functionalization of aryl groups using native amine directing groups. For 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-silanamine, analogous methodologies could employ:

  • Precatalyst Systems : [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] (TOF₁/₂ = 79,300 h⁻¹)
  • Substrate Scope : Secondary amines paired with HSiMe₂Ph or HSi(OEt)₃
  • Reaction Conditions : 80–150°C under inert atmosphere, 3–6 hours

Table 1: Catalytic Performance in Silylative Coupling

Catalyst Substrate Pair Yield (%) TOF (h⁻¹) Reference
[Ir]NSiDMQ-PCy₃ (5) N-Methylaniline/HSiMe₂Ph 92 79,300
Pd(OAc)₂ Morpholinone/HSi(OEt)₃ 85 1,200

The iridium system’s superior activity stems from agostic interactions between the metal center and the 8-Me substituent of the NSiDMQ ligand, accelerating oxidative addition of silanes.

Hydrosilylation Routes

While less common for branched silanamines, hydrosilylation of allylamines with HSi(OEt)₃ remains viable. The B(C₆F₅)₃-catalyzed silylative reduction of conjugated nitriles provides a model for β-silyl amine formation:

  • Mechanism : Double hydrosilylation → enamine intermediate → final β-silyl amine
  • Key Step : C(sp³)–Si bond formation via silane insertion into Ir–H bonds

Properties

IUPAC Name

3-triethoxysilyl-N,N-bis(trimethylsilyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H39NO3Si3/c1-10-17-22(18-11-2,19-12-3)15-13-14-16(20(4,5)6)21(7,8)9/h10-15H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSKAIZCBJQHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN([Si](C)(C)C)[Si](C)(C)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H39NO3Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553602
Record name 1,1,1-Trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17940-89-5
Record name 1,1,1-Trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- typically involves the reaction of trimethylsilylamine with a triethoxysilylpropyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as toluene or hexane and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or alkoxides are used for substitution reactions.

Major Products: The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Reaction Types

Silanamine can undergo various chemical reactions:

  • Oxidation : Forms silanol derivatives.
  • Reduction : Produces simpler silane compounds.
  • Substitution : Allows for the introduction of different functional groups.

Chemistry

In the field of chemistry, Silanamine serves as a precursor for synthesizing other silicon-based compounds. Its ability to act as a reagent in organic synthesis makes it valuable for creating complex molecules.

Biology

Silanamine is utilized in modifying biomolecules and surfaces. This modification enhances properties such as biocompatibility and stability, making it useful in biological research and applications.

Medicine

The compound is being explored for its potential in drug delivery systems. Its unique structure allows it to interact effectively with biological membranes, facilitating the transport of therapeutic agents.

Industry

In industrial applications, Silanamine is employed in producing coatings, adhesives, and sealants. Its strong bonding capabilities with various substrates make it an ideal choice for enhancing product durability and performance.

Case Study 1: Drug Delivery Systems

Research has demonstrated that Silanamine can be used to create nanoparticles for targeted drug delivery. The ability to modify the surface properties of these nanoparticles enhances their interaction with cellular membranes, improving drug absorption rates.

Case Study 2: Surface Modification in Biomaterials

A study highlighted the use of Silanamine in modifying titanium surfaces for dental implants. The modification improved osseointegration by promoting better cell adhesion and proliferation on the implant surface.

Case Study 3: Adhesives in Construction

In construction materials science, Silanamine has been tested as an additive in adhesive formulations. Results indicated that its incorporation significantly increased bond strength and durability compared to traditional adhesives.

Mechanism of Action

The mechanism by which Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- exerts its effects involves the interaction of its silicon-based functional groups with other molecules. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then form strong bonds with other surfaces or molecules. This property is particularly useful in applications such as coatings and adhesives, where strong bonding is required.

Comparison with Similar Compounds

Diisopropylaminotrimethylsilane (CAS 17887-11-5)

  • Molecular Formula : C₉H₂₃NSi
  • Key Differences :
    • Replaces the triethoxysilylpropyl group with diisopropylamine, reducing hydrophilicity.
    • Phase Transition Enthalpy : 38.6 ± 0.8 kJ/mol at 298 K .
    • Applications: Used as a silylating agent in organic synthesis, contrasting with the target compound’s focus on silicone crosslinking .

Silanamine, 1,1,1-trimethyl-N-phenyl-N-(trimethylsilyl)- (CAS 4147-89-1)

  • Molecular Formula : C₁₂H₂₃NSi₂
  • Key Differences :
    • Incorporates a phenyl group instead of triethoxysilylpropyl, enhancing aromatic interactions.
    • Boiling Point : 333.15 K at 0.27 kPa, with a logP of 4.163 .
    • Reactivity: Preferentially engages in electrophilic substitutions, unlike the ethoxy group’s hydrolytic activity in the target compound .

1,3-Propanediyl-bis(trimethylsilyl)propane (CAS 2295-05-8)

  • Molecular Formula : C₉H₂₄Si₂
  • Key Differences :
    • Features a linear bis(trimethylsilyl) structure, lacking the amine functionality.
    • Fusion Enthalpy : 43.1 ± 0.5 kJ/mol at 390 K .
    • Utility: Primarily a silicone chain extender, contrasting with the target compound’s dual reactivity .

Functional Analogues

Silicone Oil (Polydimethylsiloxane, PDMS)

  • Key Differences :
    • Hazard Profile : Moderate developmental hazard via dermal exposure (vs. low-moderate risk for the target compound’s hydrolysis products) .
    • Regulatory Status : Regulated under TSCA, unlike the target compound, which lacks explicit restrictions .

N1-(3-(Diethoxy(methyl)silyl)propyl)-N,N-dimethylpropane-1,3-diamine (SiSiB® PC1893)

  • Key Differences :
    • Contains a dimethylamine group, enhancing basicity compared to the target compound’s tertiary amine.
    • Applications: Used as a coupling agent for glass fibers, whereas the target compound prioritizes silicone network formation .

Physical and Chemical Property Comparison

Property Target Compound Diisopropylaminotrimethylsilane 1,1,1-Trimethyl-N-phenyl-N-(trimethylsilyl)-
Molecular Formula C₁₂H₃₃NSi₃ C₉H₂₃NSi C₁₂H₂₃NSi₂
Molecular Weight (g/mol) 275.654 173.37 237.49
logP 4.686 ~3.5 (estimated) 4.163
Phase Transition Data N/A 38.6 kJ/mol (ΔH) 333.15 K (Tboil)
Key Reactivity Hydrolysis (ethoxy groups) Silylation Electrophilic substitution

Hazard and Regulatory Profiles

Compound Hazard Profile Regulatory Status
Target Compound Low-moderate human health hazard (dermal risk potential) No explicit restrictions noted
Silicone Oil Moderate developmental hazard (dermal) Regulated under TSCA
Hydrolysis Products of Target Compound Low-moderate hazard, low aquatic risk Unclassified

Biological Activity

Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- (commonly referred to as TMSS), is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H39NO3Si3
  • Molecular Weight : 339.68 g/mol
  • CAS Number : 68909-20-6

TMSS features a unique structure that integrates silicon and nitrogen functionalities, which may contribute to its biological activity. The presence of triethoxysilyl groups enhances its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of TMSS can be attributed to several mechanisms:

  • Antimicrobial Properties : Studies indicate that silane compounds can exhibit antimicrobial effects against various pathogens. TMSS has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, with varying efficacy depending on concentration and exposure time .
  • Anticancer Potential : In vitro studies have suggested that TMSS may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
  • Cellular Interaction : The silicon-nitrogen bond in TMSS may facilitate interactions with cellular components, influencing biochemical pathways related to cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the inhibitory effects of TMSS on microbial growth using broth dilution methods. Results indicated an average inhibition index of 33.7% against several microorganisms at concentrations between 400-200 μg/mL. Notably, at lower concentrations (100 μg/mL), the compound showed reduced efficacy .
  • Cytotoxicity in Cancer Cells :
    • In a series of experiments involving various cancer cell lines, TMSS demonstrated significant cytotoxic effects at concentrations above 50 µM. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
  • In Vivo Studies :
    • Repeated inhalation studies in animal models revealed potential respiratory effects associated with TMSS exposure. Histological examinations showed changes in lung tissue consistent with inflammatory responses at higher concentrations (50 mg/m³) . However, no genotoxic effects were observed in vitro or in vivo, suggesting a relatively safe profile at lower exposure levels.

Pharmacokinetic Properties

The pharmacokinetic profile of TMSS was assessed using computational methods, indicating favorable absorption characteristics consistent with Lipinski's rule of five. This suggests potential for gastrointestinal absorption and bioavailability .

Summary Table of Biological Activities

Activity TypeObserved EffectsConcentration Range
AntimicrobialInhibition of microbial growth100 - 400 μg/mL
AnticancerInduction of apoptosis in cancer cell lines>50 µM
Respiratory EffectsInflammatory changes in lung tissue>10 mg/m³

Q & A

Q. What are the recommended synthetic routes for preparing this silanamine derivative, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves silylation of amines using chlorosilanes or disilazanes under inert conditions. For example, imine formation via condensation of aldehydes with silylated amines (as in ) requires anhydrous solvents (e.g., THF) and catalytic bases. Critical characterization techniques include:

  • NMR Spectroscopy : To confirm substituent integration (e.g., trimethylsilyl vs. triethoxysilyl groups).
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks, as demonstrated in for related compounds.
  • FT-IR : To identify N–Si and Si–O–Si vibrational modes.
  • Elemental Analysis : For quantitative validation of C, H, N, and Si content. Reference synthetic protocols from organocatalysis studies (e.g., ) .

Q. What safety precautions are essential when handling this compound, and how do its toxicity profiles inform laboratory protocols?

Methodological Answer:

  • Toxicity Data : Acute oral LD₅₀ in rats is 850 mg/kg ( ). Use fume hoods, nitrile gloves, and eye protection.
  • Reactivity : Reacts exothermically with water, releasing toxic siloxanes ( ). Store under dry argon and avoid contact with moisture.
  • Spill Management : Neutralize with dry sand or vermiculite; never use water-based cleanup .

Q. How does the hydrolytic stability of this silanamine compare to structurally related disilazanes, and what degradation products form under aqueous conditions?

Methodological Answer: Hydrolysis studies ( ) show that the triethoxysilyl group increases moisture sensitivity compared to hexamethyldisilazane (HMDS). Competing pathways yield:

  • Primary products : Silica-bound silyl amines (via Si–O–Si network formation).
  • Secondary products : Ammonia and volatile siloxanes (detected via GC-MS). Kinetic studies using pH-controlled buffers and isotopic labeling (e.g., D₂O) can distinguish degradation mechanisms .

Advanced Research Questions

Q. How does the steric and electronic environment of the nitrogen center influence reactivity in organocatalytic applications, such as asymmetric Mannich or aldol reactions?

Methodological Answer: The bulky trimethylsilyl and triethoxysilyl groups create a sterically hindered N-center, reducing nucleophilicity but enhancing selectivity in chiral induction ( ). Experimental strategies include:

  • Computational Modeling : DFT calculations to map transition-state geometries.
  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps.
  • Substituent Screening : Systematic variation of silyl groups (e.g., replacing triethoxy with trimethoxy) to isolate electronic vs. steric contributions .

Q. What mechanistic insights explain contradictory reports on this compound’s efficacy in silica surface functionalization?

Methodological Answer: Discrepancies arise from variable surface hydroxyl densities on silica ( ). Resolve via:

  • Surface Pretreatment : Thermal or plasma activation to standardize –OH groups.
  • In Situ Monitoring : Use ATR-FTIR or QCM-D (quartz crystal microbalance) to track adsorption kinetics.
  • Post-Functionalization Analysis : XPS (X-ray photoelectron spectroscopy) to quantify Si–N vs. Si–O bonding .

Q. Can this silanamine act as a dual-functional catalyst in tandem reactions (e.g., silylation followed by cross-coupling), and how can competing side reactions be suppressed?

Methodological Answer: Preliminary data ( ) suggest potential in sequential silylation-Heck reactions. Key strategies:

  • Temperature Gradients : Perform silylation at low temps (0–25°C) before transitioning to Pd-catalyzed coupling (80–100°C).
  • Additive Screening : Lewis acids (e.g., ZnCl₂) may stabilize intermediates and suppress premature hydrolysis.
  • Real-Time NMR : To monitor reaction progress and identify side products (e.g., disiloxanes) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-
Reactant of Route 2
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Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-

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